Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities This compound is characterized by its chromene core structure, which is a benzopyran ring fused with a lactone ring
Preparation Methods
The synthesis of Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification to introduce the methyl carboxylate group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
Methyl 7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: This compound has a hydroxyl group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.
Ethyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate: The ethyl ester variant may have different solubility and stability properties.
7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid: This compound contains a diethylamino group, which can significantly change its pharmacological profile
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 7-ethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-3-17-9-5-4-8-6-10(12(14)16-2)13(15)18-11(8)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
WYPMVDZGXBTVIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
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